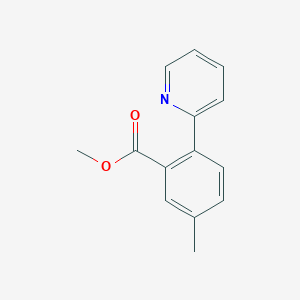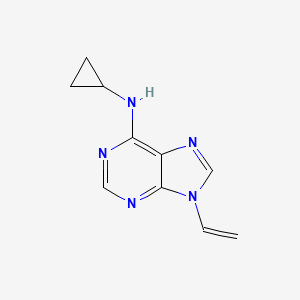![molecular formula C8H9ClN4 B8283856 4-chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8283856.png)
4-chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-propylpyrazole with suitable reagents to form the desired pyrazolopyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the chloro position.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparación Con Compuestos Similares
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-methyl-
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-ethyl-
Comparison: 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
4-chloro-3-propyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-5-6-7(9)10-4-11-8(6)13-12-5/h4H,2-3H2,1H3,(H,10,11,12,13) |
Clave InChI |
FMJNJDVLTSSZHB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C2C(=NN1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B8283778.png)
![tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate](/img/structure/B8283784.png)
![3-[(tert-Butoxycarbonyl)amino]propyl ethyl carbonate](/img/structure/B8283797.png)


![2-(4-fluorophenyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8283822.png)


![1H-Pyrrole, 1-[[4-(trifluoromethyl)phenyl]sulfonyl]-](/img/structure/B8283837.png)




